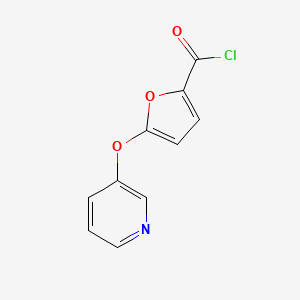
5-(Pyridin-3-yloxy)-2-furoyl chloride
Overview
Description
The compound “5-[(Pyridin-3-yl)oxy]-2-furoic acid” is similar to the one you’re asking about . It has a molecular weight of 205.17 and a boiling point of 150-153°C .
Molecular Structure Analysis
The molecular structure of “5-[(Pyridin-3-yl)oxy]-2-furoic acid” is represented by the InChI code: 1S/C10H7NO4/c12-10(13)8-3-4-9(15-8)14-7-2-1-5-11-6-7/h1-6H, (H,12,13) and the InChI key: ZTYMSWYWSCYFAF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-[(Pyridin-3-yl)oxy]-2-furoic acid” include a molecular weight of 205.17, a boiling point of 150-153°C, and it’s a solid at room temperature .Scientific Research Applications
Efficient Synthesis and Material Applications
Research has demonstrated the use of related furoyl chlorides in the efficient synthesis of cellulose furoates, showcasing the potential for material science applications. Köhler and Heinze (2007) explored the use of ionic liquids as reaction media for the acylation of cellulose with 2-furoyl chloride in the presence of pyridine, leading to cellulose furoates with a wide range of degrees of substitution. This process highlights the versatility and effectiveness of furoyl chloride derivatives in modifying natural polymers for potential applications in materials science and engineering (Köhler & Heinze, 2007).
Synthesis of Novel Organic Compounds
The reactivity of furoyl chloride derivatives has been exploited for the synthesis of novel organic molecules. El’chaninov, Aleksandrov, and Illenzeer (2014) reported on the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride, leading to the synthesis of oxazolo[4,5-b]pyridine derivatives. This study demonstrates the compound's utility in creating molecules with potential applications in medicinal chemistry and as intermediates in organic synthesis (El’chaninov, Aleksandrov, & Illenzeer, 2014).
Antimicrobial Activity and Chemical Transformations
Further research by Al-Haiza, Mostafa, and El-kady (2003) explored the synthesis of new coumarin derivatives using 2-furoyl chloride, highlighting the antimicrobial activity of the prepared compounds. This indicates the potential of furoyl chloride derivatives in the development of new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Safety and Hazards
Future Directions
The future directions for research on “5-(Pyridin-3-yloxy)-2-furoyl chloride” and similar compounds could involve the synthesis of novel pyridine-based molecular frameworks and their unique clinical relevance . The development of new therapies using pyridine-based molecules is expected in the coming years .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in the synthesis of pharmacologically active pyrazolopyridines .
Pharmacokinetics
It’s known that the compound has a molecular weight of 20517 , which could influence its bioavailability and pharmacokinetic properties.
Action Environment
In the context of sm cross-coupling reactions, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Properties
IUPAC Name |
5-pyridin-3-yloxyfuran-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-10(13)8-3-4-9(15-8)14-7-2-1-5-12-6-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHOOXFOMUOIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


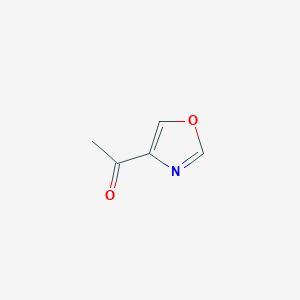
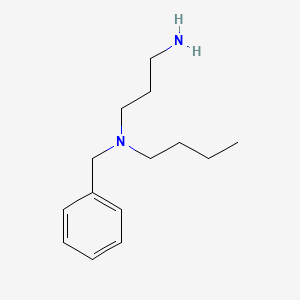


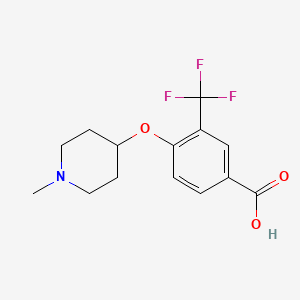
![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)
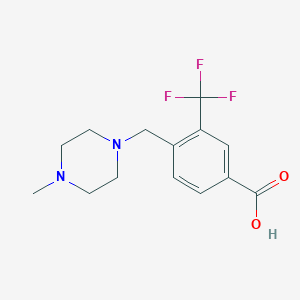
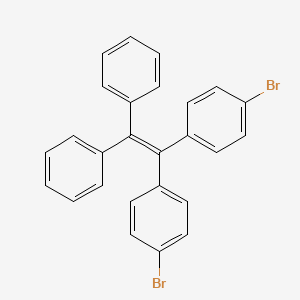
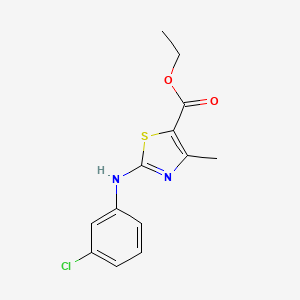
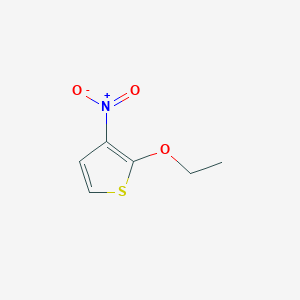

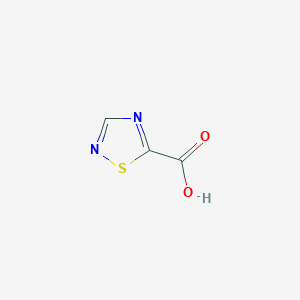
![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)
![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)
